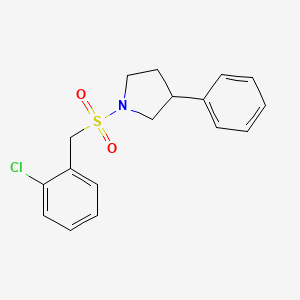
1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2-chlorobenzylsulfonyl group and a phenyl group
Mechanism of Action
Target of Action
Similar compounds often interact with various enzymes or receptors in the body, which play crucial roles in different biochemical processes .
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a reaction to yield a substituted benzene ring .
Biochemical Pathways
It’s worth noting that benzene derivatives are often involved in electrophilic aromatic substitution reactions . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with sodium sulfite to form 2-chlorobenzylsulfonyl chloride. This intermediate is then reacted with 3-phenylpyrrolidine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chlorobenzyl group can be reduced to benzyl derivatives.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- 1-((2-Chlorobenzyl)sulfonyl)-4-(4-fluorophenyl)piperazine
- 1-((2-Chlorobenzyl)sulfonyl)-3-(4-methylphenyl)pyrrolidine
Comparison: 1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity due to the presence of the phenyl group and the position of the sulfonyl group.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-3-phenylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-17-9-5-4-8-16(17)13-22(20,21)19-11-10-15(12-19)14-6-2-1-3-7-14/h1-9,15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZVIQDRWLVQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
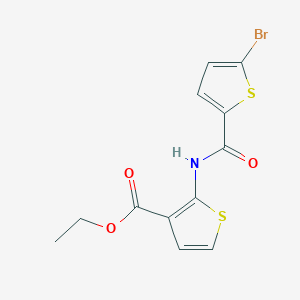
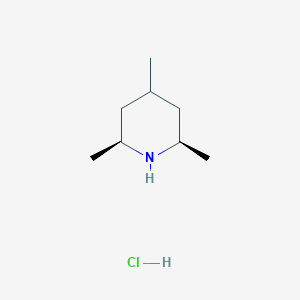
![N-(4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2844719.png)

![2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2844721.png)
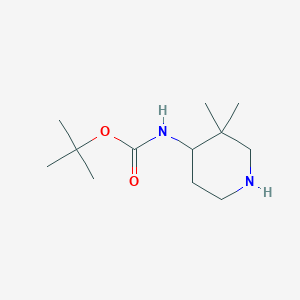
![(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2844726.png)
![2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2844727.png)


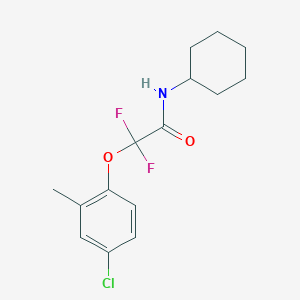
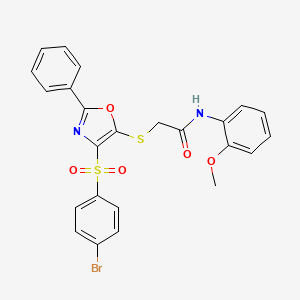
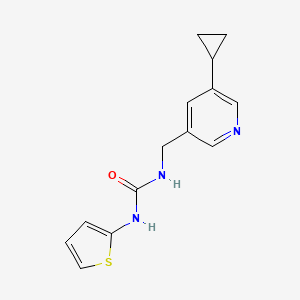
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2844738.png)
